13-Hydroxytridecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 13-hydroxytridecanoic acid derivatives and related compounds has been achieved through various chemical strategies. For instance, the synthesis of carbon-13 labeled tetradecanoic acids, a compound closely related to 13-hydroxytridecanoic acid, involves treating 1-bromotridecane with K13CN to form a nitrile, which upon hydrolysis yields the desired acid (Sparrow, Patel, & Morrisett, 1983). Furthermore, the first total syntheses of four stereoisomers of 13-hydroxy-14-methylhexadecanoic acid, highlighting the asymmetric synthesis techniques for producing such hydroxy fatty acids, demonstrate the complexity and versatility in synthesizing these molecules (Wang et al., 2021).
Molecular Structure Analysis
The molecular structure of 13-hydroxytridecanoic acid is characterized by its hydroxy group positioned at the 13th carbon of the tridecanoic acid chain. This structural feature significantly influences its chemical behavior and reactivity. Techniques such as gas-liquid chromatography, infrared, and NMR spectroscopy have been used to confirm the structure of synthesized compounds and ensure their similarity to unlabeled analogs, as shown in studies on related fatty acids (Sparrow, Patel, & Morrisett, 1983).
Chemical Reactions and Properties
13-Hydroxytridecanoic acid undergoes various chemical reactions, reflecting its functional versatility. The presence of the hydroxy group allows for reactions such as esterification, oxidation, and the formation of derivatives with specific biological activities. For example, the synthesis of hydroxy fatty acids for developing antibacterial agents illustrates the functionalization of the hydroxy group to produce compounds with potential biological applications (Wang et al., 2021).
Scientific Research Applications
Synthesis and Application in Chemical Marker Analysis : 13-Hydroxy fatty acids, including 13-Hydroxytridecanoic acid, have been used as markers in chemical analysis. For example, 13C-labeled 3-hydroxytridecanoic acid, derived from labeled Pectinatus cerevisiiphilus, was used as an internal standard to improve quantification of 3-hydroxy fatty acids in gas chromatography-mass spectrometry analysis, aiding in the characterization of microbial communities in indoor environments (Sebastian, Szponar, & Larsson, 2005).
Medical and Biological Research : Various hydroxy fatty acids have been studied for their biological and medical implications. For instance, 13-Hydroxyoctadecadienoic acid (a related compound) has been shown to reverse epidermal hyperproliferation and modulate inflammatory responses (Cho & Ziboh, 1994). It was also found to inhibit thromboxane A2 synthesis in human platelets, indicating potential applications in cardiovascular research (Setty, Berger, & Stuart, 1987).
Role in Atherosclerosis : Hydroxyoctadecadienoic acids, including 13-Hydroxytridecanoic acid, have been identified as important factors in the progression of atherosclerosis. They are involved in early protective mechanisms through activation of peroxisome proliferator-activated receptor and later contribute to inflammatory effects and increased apoptosis in advanced atherosclerosis (Vangaveti, Baune, & Kennedy, 2010).
Potential Antibacterial Agents : The synthesis of different stereoisomers of hydroxy fatty acids, like 13-hydroxy-14-methylhexadecanoic acid, has been explored for their potential as antibacterial agents. These compounds could be valuable in the development of new antibacterial treatments (Wang et al., 2021).
Industrial Applications : The synthesis of 13-Aminotridecanoic acid from erucic acid, a process that generates a monomer for nylon production, has been described. This indicates potential industrial applications of hydroxy fatty acids in material science (Greene, Burks, & Wolff, 1969).
Safety And Hazards
properties
IUPAC Name |
13-hydroxytridecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXOPJCPYKBNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228073 | |
Record name | 13-Hydroxytridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-Hydroxytridecanoic acid | |
CAS RN |
7735-38-8 | |
Record name | 13-Hydroxytridecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7735-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Hydroxytridecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159295 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 13-Hydroxytridecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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